molecular formula C6H6Cl2N4 B1460151 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride CAS No. 1803588-97-7

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B1460151
CAS No.: 1803588-97-7
M. Wt: 205.04 g/mol
InChI Key: BIBIXNRHFMZLKU-UHFFFAOYSA-N
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Properties

IUPAC Name

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4.ClH/c1-3-4-2-8-11-5(4)10-6(7)9-3;/h2H,1H3,(H,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBIXNRHFMZLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=NC(=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride typically involves a multi-step process starting from commercially available precursors. One common method involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with phosphoryl chloride (POCl3) to form the intermediate 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This intermediate is then further reacted with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research .

Biological Activity

6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride (CAS Number: 1172110-49-4) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound is illustrated below:

Molecular Formula C6H6Cl2N4\text{Molecular Formula C}_6\text{H}_6\text{Cl}_2\text{N}_4

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : This compound has been investigated for its potential as an antiviral agent. Studies suggest that it may inhibit viral replication through various mechanisms, although specific pathways remain to be fully elucidated .
  • Anticryptosporidial Activity : Recent studies have identified this compound as a potent inhibitor of Cryptosporidium parvum and C. hominis, parasites responsible for severe gastrointestinal infections. The compound acts by targeting phosphodiesterase (PDE) enzymes in the parasites, leading to reduced viability .
  • Phosphodiesterase Inhibition : The compound has been shown to inhibit human phosphodiesterase-V (hPDE-V), which is involved in various signaling pathways. This inhibition is significant in the context of treating conditions such as erectile dysfunction and pulmonary hypertension .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of specific enzymes and pathways critical for pathogen survival and replication.

Phosphodiesterase Inhibition

The interaction with PDE enzymes leads to increased levels of cyclic nucleotides (cAMP and cGMP), which modulate various physiological responses. This mechanism is particularly relevant in the context of its antiviral and antiparasitic activities .

Research Findings and Case Studies

A comprehensive analysis of the biological activity of this compound reveals promising results across various studies.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectsReference
AntiviralVarious virusesInhibition of viral replication
AnticryptosporidialC. parvum, C. hominisReduced parasite viability
PDE InhibitionhPDE-VIncreased cAMP/cGMP levels

Case Study: Anticryptosporidial Efficacy

In a study involving male mice infected with C. parvum, compounds similar to this compound demonstrated significant efficacy in reducing parasitic load. The study highlighted the compound's ability to target and inhibit specific PDEs within the parasite, leading to effective treatment outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride
Reactant of Route 2
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride

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